molecular formula C18H26N2O3 B3060788 tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 858351-41-4

tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B3060788
CAS No.: 858351-41-4
M. Wt: 318.4
InChI Key: CCIWMFJDWSLUBQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are known for their unique three-dimensional structures, which can interact with a variety of biological targets, making them valuable in drug discovery and development .

Chemical Reactions Analysis

tert-Butyl 6-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hypochlorite, ethyl (methylthio) acetate, and triethylamine . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxyspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. Due to its spirocyclic structure, it can bind to various receptors and modulate their activity, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and biological context.

Properties

IUPAC Name

tert-butyl 6-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-9-7-18(8-10-20)12-19-15-11-13(22-4)5-6-14(15)18/h5-6,11,19H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIWMFJDWSLUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901126103
Record name 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858351-41-4
Record name 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858351-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 1,2-dihydro-6-methoxyspiro[3H-indole-3,4′-piperidine]-1′-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901126103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
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tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 6-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate

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